2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a unique structure combining an indole, thiazole, and acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized by reacting 2,5-dimethylbenzyl chloride with indole in the presence of a base such as potassium carbonate.
Thioether Formation: The indole derivative is then reacted with thiourea to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with 2-bromoacetamide and thiazole in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and indole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole and thiazole rings.
Reduction: Reduced forms of the thioether and acetamide groups.
Substitution: Substituted derivatives with various functional groups attached to the indole or thiazole rings.
Scientific Research Applications
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Pharmacology: Research is conducted to understand its interaction with biological targets and its pharmacokinetic properties.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biology: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The indole and thiazole moieties are known to interact with various biological targets, potentially affecting signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(thiazol-2-yl)acetamide: shares similarities with other indole-thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS2/c1-15-7-8-16(2)17(11-15)12-25-13-20(18-5-3-4-6-19(18)25)28-14-21(26)24-22-23-9-10-27-22/h3-11,13H,12,14H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCJXZYIKMQQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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